molecular formula C21H16N4O3 B302908 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Katalognummer B302908
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: JEFFXIIMAJYBEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential applications in scientific research. Its ability to inhibit PKC has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In diabetes research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In Alzheimer's disease research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain.

Wirkmechanismus

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide acts as a competitive inhibitor of PKC by binding to the enzyme's ATP-binding site. This prevents PKC from phosphorylating its target proteins, which in turn affects various cellular processes. The inhibition of PKC by 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells, improve insulin sensitivity in diabetes, and reduce amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide depend on the specific cellular processes that are affected by PKC inhibition. In cancer cells, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide induces apoptosis by inhibiting PKC-mediated survival pathways. In diabetes, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide improves insulin sensitivity by inhibiting PKC-mediated insulin resistance pathways. In Alzheimer's disease, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide reduces amyloid-beta plaques by inhibiting PKC-mediated amyloid-beta production pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific cellular processes that are affected by PKC inhibition without interfering with other cellular processes. However, one limitation of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is its potential toxicity at high concentrations. Careful control of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide concentration is necessary to ensure accurate and reliable results in lab experiments.

Zukünftige Richtungen

There are many future directions for research on 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide and its potential applications in scientific research. One area of research is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the development of new drug delivery systems for 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide could improve its efficacy and reduce potential toxicity. Overall, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has great potential for advancing scientific research and improving human health.

Synthesemethoden

The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 5-isoindolinecarboxylic acid with 3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phosgene to form the final product, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Eigenschaften

Produktname

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molekularformel

C21H16N4O3

Molekulargewicht

372.4 g/mol

IUPAC-Name

1,3-dioxo-N,2-bis(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H16N4O3/c26-19(24-12-14-3-1-7-22-10-14)16-5-6-17-18(9-16)21(28)25(20(17)27)13-15-4-2-8-23-11-15/h1-11H,12-13H2,(H,24,26)

InChI-Schlüssel

JEFFXIIMAJYBEN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Kanonische SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.